![molecular formula C13H20N4 B11873285 n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 21097-51-8](/img/structure/B11873285.png)
n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a hexyl group at the nitrogen atom and a methyl group at the 7th position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von n-Hexyl-7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-amin beinhaltet typischerweise die folgenden Schritte:
Bildung des Pyrrolo[2,3-d]pyrimidin-Kerns: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Substitutionsreaktionen: Die Einführung der Hexylgruppe am Stickstoffatom und der Methylgruppe an der 7. Position kann durch Alkylierungsreaktionen durchgeführt werden. Übliche Reagenzien für diese Reaktionen sind Alkylhalogenide und starke Basen wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu).
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig die Verwendung von Durchflussreaktoren und automatisierten Systemen zur Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktionszeit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
n-Hexyl-7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Stickstoffatom oder an der Methylgruppe mit Reagenzien wie Alkylhalogeniden oder Acylchloriden auftreten.
Übliche Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)
Substitution: Alkylhalogenide, Acylchloride
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann. Substitutionsreaktionen können zu verschiedenen alkylierten oder acylierten Derivaten führen.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.
Biologie: Diese Verbindung hat sich in biologischen Assays als vielversprechend erwiesen, insbesondere bei der Hemmung spezifischer Enzyme und Rezeptoren.
Medizin: Forschungen haben auf potenzielle therapeutische Anwendungen hingewiesen, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Es kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften, wie z. B. Polymeren und Beschichtungen, verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von n-Hexyl-7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-amin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Zum Beispiel kann es die Enzymaktivität hemmen, indem es an das aktive Zentrum oder allosterische Zentren bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert. Die beteiligten spezifischen Pfade hängen vom biologischen Kontext und den Zielmolekülen ab.
Wirkmechanismus
The mechanism of action of n-Hexyl-7-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7H-Pyrrolo[2,3-d]pyrimidin-4-amin: Eine Kernstruktur ohne die Hexyl- und Methylsubstitutionen.
N-Methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amin: Ein Derivat mit verschiedenen Substituenten am Stickstoffatom.
Einzigartigkeit
n-Hexyl-7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Die Hexylgruppe erhöht seine Lipophilie, was möglicherweise die Membranpermeabilität verbessert, während die Methylgruppe an der 7. Position ihre Bindungsaffinität und Selektivität für Zielmoleküle beeinflussen kann.
Eigenschaften
CAS-Nummer |
21097-51-8 |
|---|---|
Molekularformel |
C13H20N4 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
N-hexyl-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H20N4/c1-3-4-5-6-8-14-12-11-7-9-17(2)13(11)16-10-15-12/h7,9-10H,3-6,8H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
JNLKEQHRURVOCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=C2C=CN(C2=NC=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



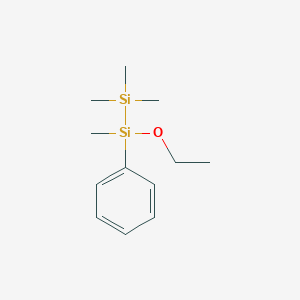

![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)
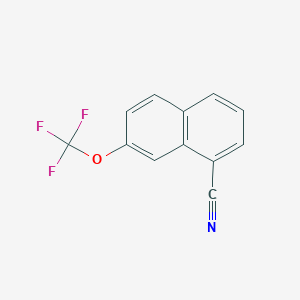


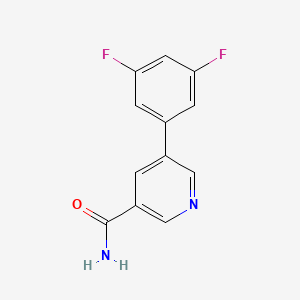
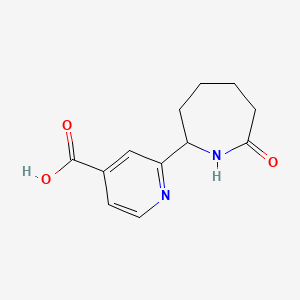
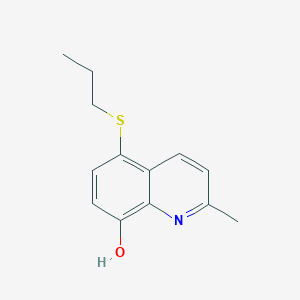

![1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride](/img/structure/B11873263.png)
![Isoindolo[2,1-a]quinazolin-11(5H)-one](/img/structure/B11873268.png)

